1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate is a fluorinated acrylate compound with the molecular formula C11H5F15O3 and a molecular weight of 470.13. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate typically involves the reaction of perfluorinated alcohols with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
Perfluorinated Alcohol+Acryloyl Chloride→1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate+HCl
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Addition Reactions: Nucleophiles such as alcohols or amines can react with the acrylate group under basic or acidic conditions.
Major Products Formed:
Polymerization: Fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Substitution Reactions: Substituted fluorinated acrylates with modified functional groups.
Addition Reactions: Adducts with nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers for coatings, adhesives, and sealants.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating non-stick surfaces for medical implants and surgical instruments.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate primarily involves its ability to form strong carbon-fluorine bonds, which contribute to its high chemical and thermal stability. The acrylate group allows for polymerization, creating materials with unique surface properties. The fluorinated alkyl chain imparts hydrophobic and oleophobic characteristics, making it useful in various applications .
Comparison with Similar Compounds
- 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) methacrylate
- 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) ethyl acrylate
- 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) propyl acrylate
Comparison: 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate stands out due to its specific acrylate group, which allows for versatile polymerization reactions. Compared to its methacrylate counterpart, it offers different reactivity and polymerization kinetics. The ethyl and propyl derivatives have varying chain lengths, affecting their physical properties and applications .
Properties
Molecular Formula |
C11H5F15O3 |
---|---|
Molecular Weight |
470.13 g/mol |
IUPAC Name |
[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C11H5F15O3/c1-2-4(27)28-3-5(12,9(19,20)21)29-11(25,26)8(17,18)6(13,14)7(15,16)10(22,23)24/h2H,1,3H2 |
InChI Key |
KUVDUNSKDMCXHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.